molecular formula C12H13FN2O B2713336 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine CAS No. 2013374-69-9

3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine

Cat. No.: B2713336
CAS No.: 2013374-69-9
M. Wt: 220.247
InChI Key: STTDUUXYYASFMK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine is a chemical compound designed for research and development, particularly in the field of medicinal chemistry. Its structure incorporates a pyridine ring, a privileged scaffold in drug discovery known for its significant clinical diversity and presence in numerous therapeutic agents . The molecule is engineered as a potential protein-protein interaction (PPI) inhibitor, a promising strategy in developing novel antiviral therapies . Specifically, its molecular framework, featuring a fluorinated pyridine ring linked to a 3-methylidenepiperidine carbonyl unit, is characteristic of compounds investigated for disrupting the assembly of viral RNA-dependent RNA polymerase (RdRp) complexes, a critical target in the fight against influenza and other viruses . Beyond antiviral applications, the pyridine scaffold is a cornerstone in developing agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties . The strategic introduction of fluorine atoms is a common medicinal chemistry tactic to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(3-methylidenepiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-9-3-2-6-15(8-9)12(16)10-4-5-14-7-11(10)13/h4-5,7H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTDUUXYYASFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution of a suitable leaving group (such as a nitro group) with a fluoride ion. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion to yield the desired fluorinated pyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs high-yield methods using fluorinating agents such as Selectfluor® or other fluorine-containing reagents. These methods are designed to maximize yield and purity while minimizing the use of hazardous materials and byproducts .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom and the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Biological Activities

The biological activities of 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine are diverse, making it a compound of interest in drug discovery and development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the piperidine ring enhances interaction with cellular targets involved in cancer progression. For example, studies have shown that derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, it has shown promise as an inhibitor of kinases involved in cancer signaling pathways, which could lead to new therapeutic strategies .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, including resistant strains such as MRSA. This suggests potential applications in developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of a related compound on various cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutics. This highlights the potential for developing novel anticancer therapies based on this scaffold .

Case Study 2: Enzyme Inhibition Profile

In vitro assays were conducted to evaluate the inhibitory effects on specific kinases, revealing significant potency compared to traditional inhibitors. These findings support further exploration into its use as a therapeutic agent in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to enhance the compound’s binding affinity to target proteins and enzymes. This can result in increased potency, selectivity, and metabolic stability of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural, synthetic, and biological differences between 3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine and related compounds:

Compound Name Molecular Formula Key Structural Features Biological Activity Physicochemical Properties References
This compound C12H12FN3O Pyridine with 3-fluoro, 4-(3-methylidenepiperidine carbonyl) A2B adenosine receptor antagonism Moderate logP (predicted), MW: 233.24 g/mol
LAS101057 C16H15FN4O2 Pyrazine-pyridine hybrid with fluoro and piperidine substituents Potent A2B antagonist (IC50 < 10 nM) High oral efficacy, MW: 314.32 g/mol
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridine C17H16ClN3O Pyrrolopyridine core with morpholin-4-yl-methanone Kinase inhibition (undisclosed target) Higher polarity due to morpholine, MW: 325.78 g/mol
(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine C9H11FN2 Pyridine with 3-fluoro, 4-(R-pyrrolidin-2-yl) Cholinergic modulation (predicted) MW: 166.20 g/mol, stereospecific activity
3-Fluoro-4-(trifluoromethyl)pyridine C6H3F4N Pyridine with 3-fluoro, 4-(trifluoromethyl) Intermediate for agrochemicals High lipophilicity (logP ~2.5), MW: 165.09 g/mol
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine C6H2BrF4N Pyridine with 2-bromo, 3-fluoro, 4-(trifluoromethyl) Halogenated building block for drug design MW: 243.98 g/mol, steric bulk from bromine

Key Observations

Structural Variations: Ring Systems: Piperidine (6-membered) vs. pyrrolidine (5-membered) substituents (e.g., vs. Substituent Effects: The 3-methylidenepiperidine group in the target compound enhances conformational flexibility compared to rigid morpholine () or trifluoromethyl () substituents.

Synthetic Routes :

  • The target compound is synthesized via Stille coupling and amide formation (), whereas analogues like LAS101057 use Suzuki coupling for pyridine-pyrazine hybridization.
  • Halogenated derivatives (e.g., ) rely on direct halogenation or nucleophilic substitution, emphasizing their utility as intermediates.

Biological Activity :

  • A2B receptor antagonism is prominent in the target compound and LAS101057 (), whereas pyrrolidine/pyrrolopyridine derivatives () target kinase or cholinergic pathways.
  • Fluorine substitution at the 3-position (common in all compounds) enhances metabolic stability and binding affinity via electronegativity.

Physicochemical Properties :

  • The trifluoromethyl group in and increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, whereas the morpholine in enhances aqueous solubility.
  • The target compound’s moderate logP (predicted) balances membrane permeability and solubility for oral bioavailability.

Biological Activity

3-Fluoro-4-(3-methylidenepiperidine-1-carbonyl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a carbonyl group linked to a piperidine derivative. The structural formula can be represented as follows:

C13H14FN3O\text{C}_{13}\text{H}_{14}\text{F}\text{N}_3\text{O}

This structure is significant because the presence of fluorine often enhances the pharmacokinetic properties of compounds, potentially improving their metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds of this nature may act as enzyme inhibitors or receptor modulators, affecting various signaling pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It can interact with receptors, influencing physiological responses.

Anticancer Properties

Recent studies have indicated that similar compounds exhibit anticancer properties by targeting specific kinases involved in tumor proliferation. For instance, the compound's structural analogs have shown inhibitory effects on the ERK5 pathway, which is crucial for cell survival and proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine moiety significantly affected ERK5 inhibition potency. Compounds with small alkyl substitutions showed varied potencies, indicating structure-activity relationships (SAR) that could be exploited for drug design .

Antimicrobial Activity

Compounds containing piperidine and pyridine rings are often evaluated for antimicrobial activity. Preliminary assays suggest that this compound may exhibit activity against certain bacterial strains.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus12100
P. aeruginosa10100

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for determining the viability of this compound as a therapeutic agent. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

  • Absorption : The fluorine atom may enhance solubility in biological membranes.
  • Metabolism : Studies indicate that compounds with similar structures undergo hepatic metabolism, influencing their bioavailability .
  • Excretion : The compound's stability suggests it may have favorable excretion profiles.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound IC50 (µM) Biological Activity
Compound A (similar structure)5ERK5 Inhibition
Compound B (pyridine-based)10Antimicrobial
This compoundTBDPotentially anticancer

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